Propargyl-PEG4-Boc

Catalog No.
S540344
CAS No.
M.F
C16H28O6
M. Wt
316.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-Boc

Product Name

Propargyl-PEG4-Boc

IUPAC Name

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3

InChI Key

BEQLPTKRFULADF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-t-butyl ester

The exact mass of the compound Propargyl-PEG4-t-butyl ester is 316.1886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG4-Boc (encompassing both Boc-amine and t-butyl ester derivatives, CAS 1219810-90-8 and 1355197-66-8) is a heterobifunctional linker procured for advanced bioconjugation, Antibody-Drug Conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. It features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected terminus that enables strictly orthogonal, step-wise conjugation workflows. The tetraethylene glycol (PEG4) spacer provides a ~15 Å distance, imparting aqueous solubility without the excessive hydrodynamic volume associated with longer polymers [1]. For industrial and pharmaceutical procurement, this compound represents a standard baseline for balancing synthetic control, hydrophilicity, and favorable pharmacokinetic properties in modular assembly.

Substituting Propargyl-PEG4-Boc with generic aliphatic alkynes (e.g., dodecyne derivatives) or unprotected PEG amines compromises both manufacturability and final product performance. Aliphatic linkers of equivalent length drastically increase the lipophilicity (LogP) of the conjugate, leading to poor aqueous solubility, severe aggregation during formulation, and high non-specific protein binding in vivo [1]. Conversely, utilizing unprotected propargyl-PEG4-amine bypasses the need for deprotection but frequently results in amine-copper complexation during the CuAAC click step, stalling the catalytic cycle and generating complex side-products. The precise combination of the PEG4 backbone and the Boc protecting group is required for maintaining high-yielding, scalable, and reproducible orthogonal synthesis workflows.

Maintained Cell Permeability in PROTACs vs. Longer PEG Chains

When constructing cell-permeable degraders, the choice of linker length is critical to avoid violating extended Lipinski rules. Class-level pharmacokinetic profiling demonstrates that PROTACs utilizing a PEG4 spacer maintain a favorable topological polar surface area (tPSA), preserving cellular permeability. In contrast, extending the linker to PEG8 or PEG12 increases the tPSA and molecular weight beyond critical thresholds, frequently resulting in a 50-80% reduction in apparent permeability (Papp) in standard models [1]. For procurement teams sourcing linkers for intracellular targets, Propargyl-PEG4-Boc provides a validated structural distance between target and ligase without compromising membrane transit.

Evidence DimensionCellular Permeability (Papp)
Target Compound DataPEG4 linker conjugates typically maintain Papp > 1 × 10^-6 cm/s
Comparator Or BaselinePEG8/PEG12 linkers (Papp often < 0.5 × 10^-6 cm/s)
Quantified Difference>50% reduction in permeability for longer PEG analogs
ConditionsCaco-2 or PAMPA permeability models for PROTAC libraries

Prevents late-stage failure of PROTAC candidates by ensuring the linker does not critically impair intracellular accumulation.

Aqueous Solubility and LogP Reduction vs. Aliphatic Linkers

The incorporation of the PEG4 backbone provides a measurable thermodynamic advantage in aqueous media compared to structurally analogous aliphatic chains. Comparative physicochemical modeling indicates that replacing a C12 alkyl linker with a PEG4 spacer reduces the calculated LogP (cLogP) by approximately 1.5 to 2.0 units [1]. This reduction in lipophilicity directly translates to enhanced aqueous solubility, preventing the formation of insoluble aggregates during physiological buffer formulation. For scale-up and biological testing, this difference eliminates the need for excessive co-solvents that can skew assay results or complicate in vivo dosing.

Evidence DimensionLipophilicity (cLogP)
Target Compound DataPEG4 spacer (reduces cLogP by ~1.5 - 2.0 units)
Comparator Or BaselineEquivalent length aliphatic linker (e.g., C12 chain)
Quantified Difference1.5 - 2.0 unit reduction in LogP
ConditionsStandard physiological buffers (pH 7.4) and computational models

Ensures the final synthesized conjugate remains soluble in biological media, reducing formulation costs and assay artifacts.

Orthogonal Synthesis Yield vs. Unprotected Amines

The presence of the Boc protecting group is a primary driver for selecting this specific compound over unprotected alternatives. In sequential synthesis workflows, performing a CuAAC click reaction with an unprotected amine can lead to copper sequestration or unwanted side reactions, often capping overall step yields at 50-60%. By utilizing Propargyl-PEG4-Boc, the reactive terminus remains inert during the click step, allowing for >95% conversion. Subsequent deprotection with Trifluoroacetic acid (TFA) proceeds cleanly, resulting in a two-step isolated yield that routinely exceeds 85-90% [1].

Evidence DimensionTwo-step conjugation yield (Click followed by amidation)
Target Compound DataPropargyl-PEG4-Boc (>85-90% overall yield)
Comparator Or BaselineUnprotected Propargyl-PEG4-amine (<60% overall yield)
Quantified Difference30-40% absolute increase in final product yield
ConditionsCuAAC (CuSO4, sodium ascorbate) followed by standard TFA deprotection

Drastically reduces the consumption of expensive biological payloads or proprietary ligands by maximizing coupling efficiency.

PROTAC and Degrader Library Assembly

Employed for the modular construction of bifunctional degraders where the PEG4 spacer maintains cell permeability and the Boc group allows for late-stage diversification of the E3 ligase ligand [1].

Antibody-Drug Conjugate (ADC) Payload Linking

Utilized to attach highly potent, hydrophobic payloads to azide-functionalized antibodies, where the PEG4 chain is necessary to prevent payload-induced antibody aggregation [1].

Biomaterial Surface Functionalization

Employed for modifying azide-coated microarrays, nanoparticles, or diagnostic beads, allowing for the subsequent controlled attachment of sensitive capture proteins after Boc deprotection [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Exact Mass

316.18858861 Da

Monoisotopic Mass

316.18858861 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

Explore Compound Types